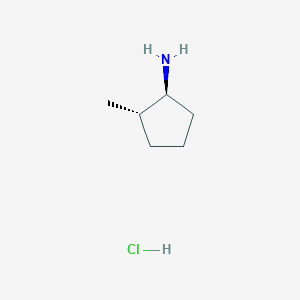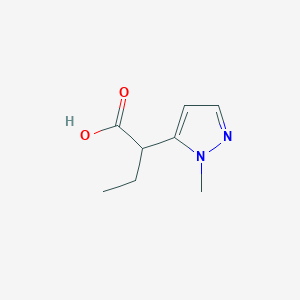
(6-Methoxypyridin-2-yl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Methoxypyridin-2-yl)methanethiol: is an organic compound characterized by a pyridine ring substituted with a methoxy group at the 6-position and a methanethiol group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxypyridin-2-yl)methanethiol typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-6-methoxypyridine.
Substitution Reaction: The chloro group is substituted with a thiol group using sodium hydrosulfide (NaHS) in the presence of a suitable solvent like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete substitution.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to handle large volumes efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (6-Methoxypyridin-2-yl)methanethiol can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydrosulfide (NaHS), halides, amines
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
Chemistry
In organic synthesis, (6-Methoxypyridin-2-yl)methanethiol serves as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s potential biological activity is of interest in medicinal chemistry. It can be used as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine
In medicinal research, derivatives of this compound are investigated for their therapeutic potential. These derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and other materials with specific properties. Its ability to form stable complexes with metals makes it useful in catalysis and material fabrication.
Mechanism of Action
The mechanism of action of (6-Methoxypyridin-2-yl)methanethiol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and thiol groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine: Lacks the thiol group, making it less reactive in certain chemical transformations.
2-Mercaptopyridine: Lacks the methoxy group, which can affect its solubility and reactivity.
6-Methoxypyridin-2-yl)methanamine: Contains an amine group instead of a thiol, leading to different chemical and biological properties.
Uniqueness
(6-Methoxypyridin-2-yl)methanethiol is unique due to the presence of both methoxy and thiol groups on the pyridine ring
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure enables diverse chemical transformations, making it a valuable tool in organic synthesis, medicinal chemistry, and materials science. Further research into its properties and applications will likely uncover even more uses for this intriguing compound.
Properties
Molecular Formula |
C7H9NOS |
|---|---|
Molecular Weight |
155.22 g/mol |
IUPAC Name |
(6-methoxypyridin-2-yl)methanethiol |
InChI |
InChI=1S/C7H9NOS/c1-9-7-4-2-3-6(5-10)8-7/h2-4,10H,5H2,1H3 |
InChI Key |
RSXGLJMAOXHKCV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=N1)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2-{[(2-bromophenyl)methyl]amino}ethyl)acetamide](/img/structure/B13076017.png)







![7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B13076058.png)


